molecular formula C9H11NO3 B2566244 2-(Dimethoxymethyl)pyridine-4-carbaldehyde CAS No. 1625618-11-2

2-(Dimethoxymethyl)pyridine-4-carbaldehyde

Cat. No. B2566244
CAS RN: 1625618-11-2
M. Wt: 181.191
InChI Key: LNRAREFLIWNDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)pyridine-4-carbaldehyde, also known as DMMPA, is a chemical compound with the molecular formula C9H11NO3. It is a yellow crystalline solid with a molecular weight of 181.19 g/mol. DMMPA is widely used in scientific research as a reagent in organic synthesis, and it has various biological and physiological effects.

Scientific Research Applications

Chemical Synthesis and Characterization

2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrates its utility in creating complex molecules through aldol condensation reactions. The study highlights the use of pyridine derivatives in forming dimers with multiple interactions, contributing to the understanding of molecular interactions and resonance-assisted hydrogen bonds in dimer formation (Singh, Rawat, & Sahu, 2014).

Molecular Structure Insights

Research on compounds like 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, obtained via condensation reactions involving pyridine derivatives, provides valuable insights into molecular geometry and hydrogen bonding. These studies contribute to the broader understanding of molecular structures, offering perspectives on the spatial arrangements and interactions that define compound properties (Geiger & Destefano, 2014).

Reaction Mechanisms and Catalysis

Explorations into the catalytic activities of pyridinecarbaldehydes, such as in asymmetric Friedel–Crafts hydroxyalkylation reactions, reveal their significance in mediating chemical transformations. These studies not only elucidate reaction mechanisms but also highlight the potential of pyridine derivatives in synthesizing chiral alcohols and understanding Lewis acid-mediated reactions (Gothelf, Hansen, & Jørgensen, 2001).

Luminescence and Sensing Applications

The development of new molecular-based probes for detecting environmental and biological analytes, such as the case with Uio-Eu-L1, demonstrates the application of pyridine derivatives in creating sensitive and selective sensors. These compounds' ability to undergo oxidative reactions for signal generation opens avenues for developing advanced sensing technologies (Zhou et al., 2018).

Novel Heterocyclic Compounds

Research into the synthesis of polycyclic heterocycles through one-pot reactions involving pyridine and pyran rings showcases the role of pyridine derivatives in generating structurally diverse molecules. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into the effect of substituents on reaction pathways (Maiti, Panja, & Bandyopadhyay, 2010).

properties

IUPAC Name

2-(dimethoxymethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRAREFLIWNDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.